

Spectroscopic Profile of 3-O-Methyl-D-glucopyranose: A Technical Guide

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Compound of Interest

Compound Name: 3-O-Methyl-D-glucopyranose

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This technical guide provides a comprehensive overview of the key spectroscopic data for **3-O-Methyl-D-glucopyranose** ($C_7H_{14}O_6$, Molar Mass: 194.18 g/mol), a methylated derivative of D-glucose. The document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with detailed experimental protocols and a workflow for spectroscopic analysis. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of carbohydrates. In solution, **3-O-Methyl-D-glucopyranose** exists in equilibrium between its α and β anomeric forms. This equilibrium can be studied by both 1H and ^{13}C NMR. At room temperature, the ratio of α to β anomers is approximately 1:1.4.^[1]

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum provides distinct signals for each carbon atom in the molecule, offering a clear fingerprint for both the α and β anomers. The chemical shifts are influenced by the stereochemistry at the anomeric center (C1) and the presence of the methyl group at the C3 position.

Table 1: ^{13}C NMR Chemical Shifts (ppm) for **3-O-Methyl-D-glucopyranose** Anomers

Carbon Atom	β -anomer (D_2O)[2]	α -anomer (D_2O , Predicted)
C1	97.1	~93.2
C2	75.2	~72.9
C3	87.0	~84.8
C4	71.1	~70.8
C5	77.2	~73.1
C6	62.1	~61.9
O-CH ₃	61.1	~61.0

Note: Predicted values for the α -anomer are based on typical glycosylation and methylation effects observed in carbohydrate NMR.[3]

^1H NMR Spectroscopy

The ^1H NMR spectrum of **3-O-Methyl-D-glucopyranose** is complex due to the significant overlap of non-anomeric proton signals in the 3.0-4.0 ppm region.[4][5] The anomeric proton (H1) is the most downfield-shifted ring proton and serves as a diagnostic signal to differentiate between the α and β anomers. The methyl protons of the 3-O-methyl group typically appear as a sharp singlet.

Table 2: ^1H NMR Chemical Shifts (δ , ppm) and Coupling Constants (J, Hz) for **3-O-Methyl-D-glucopyranose** (Predicted)

Proton	Anomer	Chemical Shift (ppm)	Multiplicity	Coupling Constants (Hz)
H1	α	~5.2	d	$J_{1,2} \approx 3.7$
H1	β	~4.6	d	$J_{1,2} \approx 8.0$
H2-H6	Both	~3.2 - 3.9	m	-
O-CH ₃	Both	~3.6	s	-

Note: These are expected values based on spectral data for D-glucose and its derivatives.[\[6\]](#)[\[7\]](#)

The exact chemical shifts and coupling constants can vary with solvent and temperature. The coupling constant of the anomeric proton is particularly diagnostic: a small value (~3-4 Hz) is characteristic of a cis (α) relationship between H1 and H2, while a large value (~8 Hz) indicates a trans (β) relationship.

Experimental Protocol for NMR Spectroscopy

A standard protocol for the NMR analysis of monosaccharides like **3-O-Methyl-D-glucopyranose** is as follows:

- **Sample Preparation:** Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterium oxide (D_2O). D_2O is the preferred solvent for carbohydrate analysis as it does not obscure the carbohydrate signals, although it leads to the exchange of hydroxyl protons.[8]
- **Internal Standard:** Add a small amount of a suitable internal standard, such as DSS (2,2-dimethyl-2-silapentane-5-sulfonate) or TSP (trimethylsilylpropanoic acid), for chemical shift referencing ($\delta = 0.00$ ppm).
- **Data Acquisition:** Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) at a constant temperature (e.g., 298 K).
- **1D Spectra:** Record standard 1D 1H and $^{13}C\{^1H\}$ (proton-decoupled) spectra. For ^{13}C spectra, a sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.
- **2D Spectra (for full assignment):** To resolve signal overlap and unambiguously assign all resonances, a suite of 2D NMR experiments is recommended.[4][5]
 - **COSY (Correlation Spectroscopy):** Identifies 1H - 1H spin-spin coupling networks, allowing for the tracing of proton connectivity within each sugar ring.
 - **HSQC (Heteronuclear Single Quantum Coherence):** Correlates directly bonded 1H and ^{13}C nuclei, linking the proton assignments to their corresponding carbons.
 - **HMBC (Heteronuclear Multiple Bond Correlation):** Shows correlations between protons and carbons over two to three bonds, useful for confirming assignments and identifying long-range connectivities.
 - **TOCSY (Total Correlation Spectroscopy):** Reveals the entire spin system of a monosaccharide residue, starting from a well-resolved proton signal like the anomeric proton.[9]

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of **3-O-Methyl-D-glucopyranose** is characterized by absorptions corresponding to hydroxyl, C-H, and C-O bonds.

Table 3: Characteristic IR Absorption Bands for **3-O-Methyl-D-glucopyranose**

Wavenumber (cm ⁻¹)	Vibration Type	Intensity	Description
3600 - 3200	O-H stretching	Strong, Broad	Characteristic of the multiple hydroxyl groups, broadened due to extensive hydrogen bonding. [10] [11]
3000 - 2800	C-H stretching	Medium	Includes stretches from the pyranose ring C-H bonds and the methyl group C-H bonds. [11] [12]
1470 - 1350	C-H bending	Medium	Vibrations from the CH ₂ and CH groups.
1200 - 950	"Fingerprint Region" / C-O stretching	Strong, Complex	This region is highly characteristic for carbohydrates, containing complex C-O and C-C stretching vibrations. It is often referred to as the "fingerprint region". [13]

Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method)

The KBr pellet method is a common technique for analyzing solid samples.[14][15]

- **Drying:** Ensure both the sample and spectroscopy-grade potassium bromide (KBr) powder are thoroughly dry, as water shows strong IR absorptions that can interfere with the spectrum.[16][17] KBr can be dried in an oven and stored in a desiccator.
- **Mixing:** Weigh approximately 1-2 mg of the **3-O-Methyl-D-glucopyranose** sample and 100-200 mg of dry KBr powder.[14]
- **Grinding:** Grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained. The particle size should be smaller than the wavelength of the IR radiation to minimize scattering.[1]
- **Pellet Formation:** Transfer the powder mixture to a pellet die. Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.[17]
- **Analysis:** Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer. Record the spectrum, typically over a range of 4000 to 400 cm^{-1} . A background spectrum of a pure KBr pellet should also be recorded for correction.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Soft ionization techniques such as Electrospray Ionization (ESI) are commonly used for polar molecules like carbohydrates, often detecting them as adducts with cations like sodium ($[\text{M}+\text{Na}]^+$) or potassium ($[\text{M}+\text{K}]^+$), or as protonated molecules ($[\text{M}+\text{H}]^+$).[18]

- **Molecular Ion:** For **3-O-Methyl-D-glucopyranose** ($\text{C}_7\text{H}_{14}\text{O}_6$), the expected exact mass is 194.0790 g/mol . In ESI-MS, common adducts would be:
 - $[\text{M}+\text{H}]^+$: m/z 195.0863
 - $[\text{M}+\text{Na}]^+$: m/z 217.0682
 - $[\text{M}+\text{K}]^+$: m/z 233.0421

Fragmentation Pattern

Tandem mass spectrometry (MS/MS) experiments, such as collision-induced dissociation (CID), provide structural information by breaking the parent ion into smaller fragments. For monosaccharides, fragmentation typically involves neutral losses of water (H_2O , 18 Da) and cross-ring cleavages.^{[18][19]} The presence of the methyl group can influence the fragmentation pathways compared to unsubstituted glucose.

Table 4: Expected Key Fragment Ions in ESI-MS/MS of $[\text{M}+\text{H}]^+$

m/z Value (Expected)	Neutral Loss / Fragment Type	Description
177.0757	Loss of H_2O	Dehydration is a common initial fragmentation step.
163.0601	Loss of CH_2O (Formaldehyde)	Fragmentation involving the exocyclic C6 carbon.
133.0495	Loss of $\text{C}_2\text{H}_4\text{O}_2$	Cross-ring cleavage, a diagnostic pathway for sugars.
115.0389	Loss of $\text{C}_2\text{H}_4\text{O}_2$ and H_2O	Sequential fragmentation.

Note: The fragmentation of carbohydrates is complex and can yield numerous ions. The values above represent plausible high-abundance fragments based on established carbohydrate fragmentation rules.^{[18][20]}

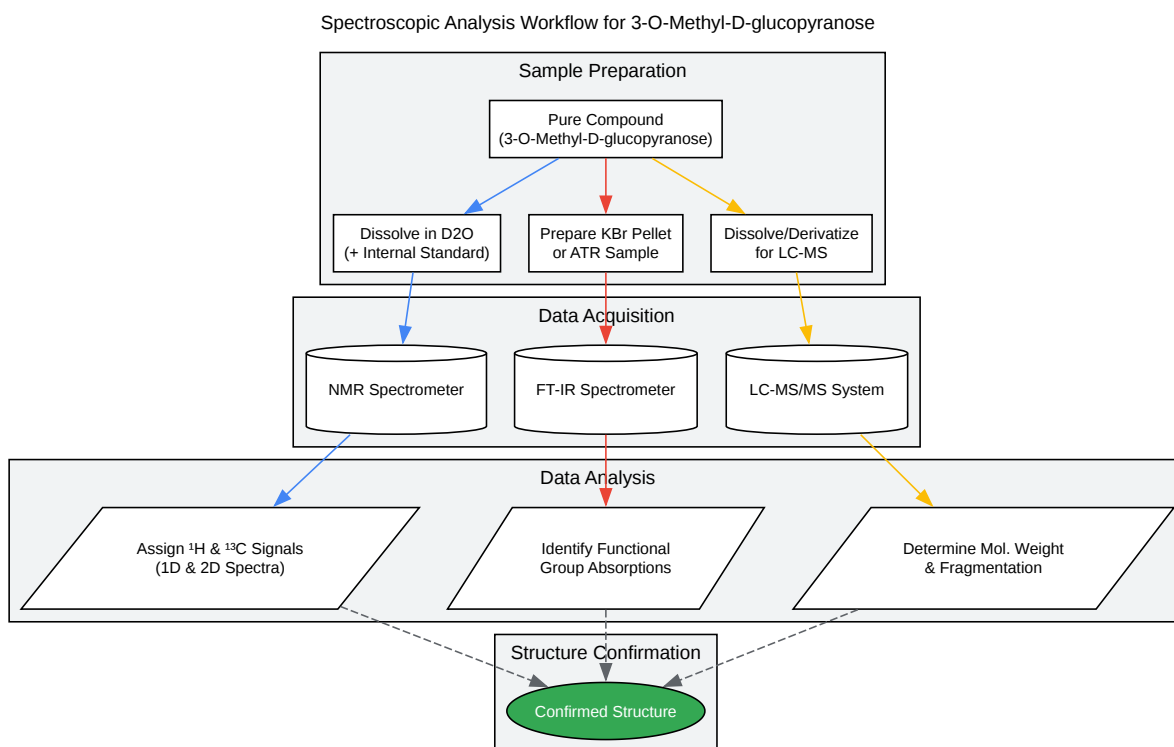
Experimental Protocol for LC-ESI-MS

Liquid chromatography coupled with mass spectrometry is a powerful method for the analysis of monosaccharides, often requiring derivatization to improve chromatographic retention and ionization efficiency.

- Sample Preparation (Derivatization): While direct analysis is possible, derivatization with a reagent like 1-phenyl-3-methyl-5-pyrazolone (PMP) is common.[\[21\]](#)[\[22\]](#)
 - Dissolve a small amount of the sample (e.g., 50 μ L of a 1 mg/mL solution) in an aqueous methanolic solution.
 - Add a solution of PMP in methanol and an ammonia solution to catalyze the reaction.
 - Incubate the mixture (e.g., at 70°C for 60-90 minutes).
 - After cooling, neutralize the reaction and prepare for injection.
- Chromatographic Separation (LC):
 - Column: Use a reversed-phase column (e.g., C18).
 - Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent like acetonitrile.
 - Flow Rate: A typical flow rate is between 0.3-0.5 mL/min.
- Mass Spectrometry Detection (MS):
 - Ionization: Use Electrospray Ionization (ESI) in positive ion mode to detect $[M+H]^+$ or $[M+Na]^+$ adducts.
 - MS Parameters: Optimize key parameters such as capillary voltage, drying gas temperature, and flow rate.
 - Analysis Mode: Acquire full scan data to identify the parent ions. For structural confirmation, perform tandem MS (MS/MS) by selecting the parent ion and subjecting it to collision-induced dissociation (CID) to generate a fragment ion spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a compound like **3-O-Methyl-D-glucopyranose**.



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